molecular formula C11H11BrFN3 B1482034 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092264-07-6

4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482034
CAS No.: 2092264-07-6
M. Wt: 284.13 g/mol
InChI Key: PGWYUOYHIHKKLF-UHFFFAOYSA-N
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Description

The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" represents a fascinating member of the pyrazole family, characterized by its complex molecular architecture This compound consists of a bromomethyl group attached to a pyrazol ring, which is further functionalized with a fluoroethyl group and connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One general approach could be as follows:

  • Formation of the pyrazol ring: : The initial step often involves the cyclization of appropriate α, β-unsaturated carbonyl compounds with hydrazine derivatives under acidic conditions.

  • Introduction of the bromomethyl group: : Subsequently, the pyrazol ring can be brominated at the desired position using bromine or N-bromosuccinimide (NBS) in an organic solvent.

  • Attachment of the fluoroethyl group: : This could involve nucleophilic substitution reactions where the fluoroethyl group is introduced using reagents like 2-fluoroethyl tosylate.

  • Formation of the pyridine ring: : A suitable pyridine derivative could be synthesized via conventional reactions like the Chichibabin synthesis, which is then coupled with the functionalized pyrazole.

Industrial Production Methods

While laboratory-scale synthesis may involve batch reactions, industrial production necessitates a more scalable and efficient approach. Continuous-flow reactors, optimized catalysts, and safer handling of reagents are key considerations for scaling up. Purification and isolation of the product often involve chromatographic techniques or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" is likely to participate in various types of organic reactions:

  • Substitution reactions: : The bromomethyl group can undergo nucleophilic substitution to form various derivatives.

  • Reduction and Oxidation: : Depending on the reaction conditions, it can be either reduced to form alcohol derivatives or oxidized to introduce additional functional groups.

Common Reagents and Conditions

  • Nucleophiles: like amines, thiols, or alkoxides can facilitate substitution reactions.

  • Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed for reduction.

  • Oxidizing agents: like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Major Products Formed

The substitution reaction often results in various alkylated or arylated derivatives. Reduction yields alcohols, while oxidation typically leads to the formation of carbonyl compounds.

Scientific Research Applications

The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" has found diverse applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block in the synthesis of novel pharmaceuticals, especially in designing drugs targeting specific enzymes or receptors.

  • Biology: : Its derivatives can be used as probes to study biochemical pathways.

  • Materials Science: : Functionalized pyrazoles like this compound are explored for their optical properties and as components in organic electronic devices.

  • Industry: : The compound can act as an intermediate in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The biological activity of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is mediated through its interactions with specific molecular targets:

  • Molecular Targets: : It may bind to proteins or enzymes, altering their activity.

  • Pathways Involved: : By modifying the function of these proteins, it can impact various cellular signaling pathways, thereby exerting its effects on cells and tissues.

Comparison with Similar Compounds

When comparing 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine with similar compounds:

  • Structural Analogues: : Compounds like 4-(bromomethyl)-1H-pyrazol-3-yl)benzene or 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine share structural similarities.

  • Uniqueness: : The presence of both bromomethyl and fluoroethyl functional groups in the pyrazol and pyridine framework distinguishes this compound. Such combinations offer unique reactivity and specific interaction patterns with biological targets.

Listing out these similar compounds highlights its unique position among pyrazole derivatives, useful for tailored synthesis in various research fields.

Properties

IUPAC Name

4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWYUOYHIHKKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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